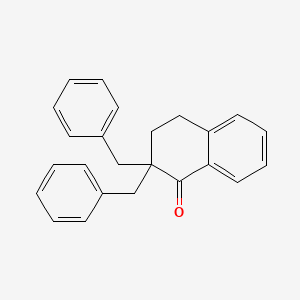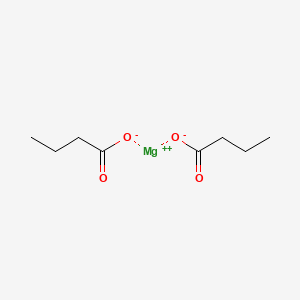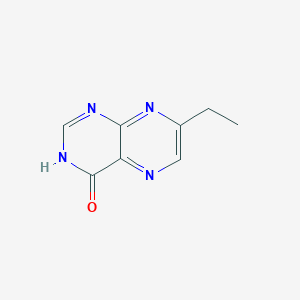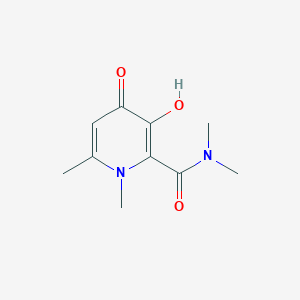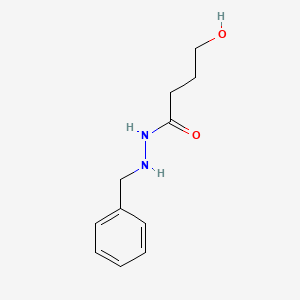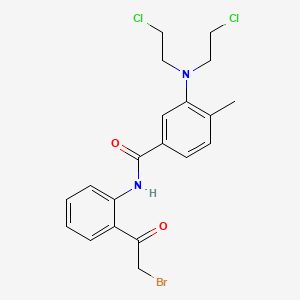
Benzanilide, 3-(bis(2-chloroethyl)amino)-2'-(bromoacetyl)-4-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzanilide, 3-(bis(2-chloroethyl)amino)-2’-(bromoacetyl)-4-methyl- is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of multiple functional groups, including a bromoacetyl group, a bis(2-chloroethyl)amino group, and a methyl group attached to the benzanilide core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzanilide, 3-(bis(2-chloroethyl)amino)-2’-(bromoacetyl)-4-methyl- typically involves multiple steps. The process begins with the preparation of the benzanilide core, followed by the introduction of the bromoacetyl group and the bis(2-chloroethyl)amino group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired functional groups are correctly attached to the benzanilide core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
Benzanilide, 3-(bis(2-chloroethyl)amino)-2’-(bromoacetyl)-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The presence of halogen atoms in the compound makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to the formation of amine derivatives.
科学研究应用
Benzanilide, 3-(bis(2-chloroethyl)amino)-2’-(bromoacetyl)-4-methyl- has several scientific research applications:
Chemistry: The compound is used in studies related to organic synthesis and reaction mechanisms.
Biology: It is investigated for its potential biological activities, including its effects on cellular processes.
Medicine: Research is conducted to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: The compound is used in the development of new materials and chemical products.
作用机制
The mechanism of action of benzanilide, 3-(bis(2-chloroethyl)amino)-2’-(bromoacetyl)-4-methyl- involves its interaction with specific molecular targets. The bis(2-chloroethyl)amino group is known to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of critical cellular functions. This mechanism is particularly relevant in the context of its potential use as an anticancer agent.
相似化合物的比较
Similar Compounds
- Benzanilide, 3-(bis(2-chloroethyl)amino)-2’-(acetyl)-4-methyl-
- Benzanilide, 3-(bis(2-chloroethyl)amino)-2’-(bromoacetyl)-4-ethyl-
- Benzanilide, 3-(bis(2-chloroethyl)amino)-2’-(bromoacetyl)-4-methoxy-
Uniqueness
The uniqueness of benzanilide, 3-(bis(2-chloroethyl)amino)-2’-(bromoacetyl)-4-methyl- lies in its specific combination of functional groups. The presence of both the bromoacetyl and bis(2-chloroethyl)amino groups provides distinct chemical reactivity and biological activity, setting it apart from similar compounds.
属性
CAS 编号 |
70020-67-6 |
|---|---|
分子式 |
C20H21BrCl2N2O2 |
分子量 |
472.2 g/mol |
IUPAC 名称 |
3-[bis(2-chloroethyl)amino]-N-[2-(2-bromoacetyl)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C20H21BrCl2N2O2/c1-14-6-7-15(12-18(14)25(10-8-22)11-9-23)20(27)24-17-5-3-2-4-16(17)19(26)13-21/h2-7,12H,8-11,13H2,1H3,(H,24,27) |
InChI 键 |
IMTHQAPPDFRUAL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)CBr)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



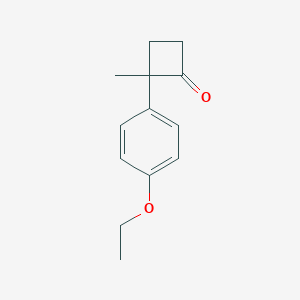
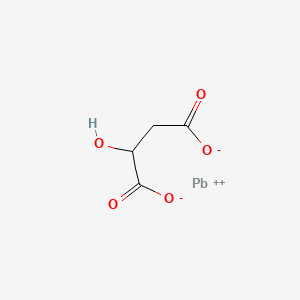
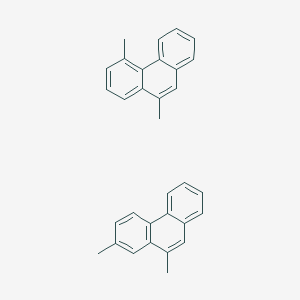
![1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]-](/img/structure/B13809810.png)

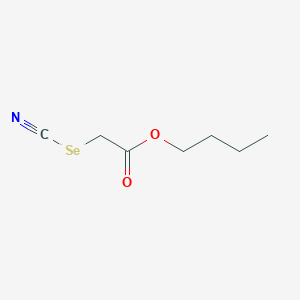
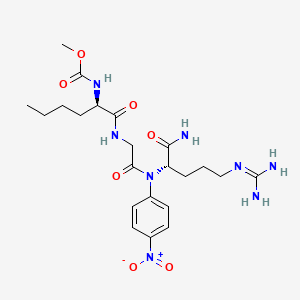
![1,5-Dioxaspiro[5.5]undecane, 8,8,10-trimethyl-](/img/structure/B13809836.png)
